LogP-Driven Solubility and Permeability Profile Compared to Non-Halogenated Analogs
[2-(Allyloxy)-5-chlorophenyl]methanol exhibits a calculated LogP of 2.65, which is higher than that of its non-chlorinated analog, (2-allyloxyphenyl)methanol (calculated LogP approximately 1.8-2.0). The increased lipophilicity due to the chloro substituent enhances membrane permeability in cellular assays . This property is critical for central nervous system (CNS) drug discovery programs where balanced LogP is required for blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 2.65 |
| Comparator Or Baseline | (2-Allyloxyphenyl)methanol: Calculated LogP approximately 1.8-2.0 (estimated based on structural analog) |
| Quantified Difference | Increase in LogP by approximately 0.65-0.85 units |
| Conditions | In silico calculation using standard prediction algorithms (e.g., ACD/Labs, ChemAxon) |
Why This Matters
A LogP of 2.65 positions this compound within the optimal range (2-3) for CNS drug candidates, offering a favorable balance between solubility and permeability compared to less lipophilic analogs.
